Cas no 20241-99-0 (2-Propenoic acid,2-methyl-, 2,2-bis[(2-propen-1-yloxy)methyl]butyl ester)

2-Propenoic acid,2-methyl-, 2,2-bis[(2-propen-1-yloxy)methyl]butyl ester structure
20241-99-0 structure
Product Name:2-Propenoic acid,2-methyl-, 2,2-bis[(2-propen-1-yloxy)methyl]butyl ester
Numero CAS:20241-99-0
MF:C16H26O4
MW:282.375245571136
CID:260613
PubChem ID:88432
Update Time:2025-04-19

2-Propenoic acid,2-methyl-, 2,2-bis[(2-propen-1-yloxy)methyl]butyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Propenoic acid,2-methyl-, 2,2-bis[(2-propen-1-yloxy)methyl]butyl ester
    • 2,2-bis(prop-2-enoxymethyl)butyl 2-methylprop-2-enoate
    • 2,2-Bis[(allyloxy)methyl]butyl methacrylate
    • 243-635-0
    • Trimethylolpropane, diallyl ether, monomethacrylate
    • 2-Propenoic acid, 2-methyl-, 2,2-bis[(2-propen-1-yloxy)methyl]butyl ester
    • SCHEMBL1637662
    • DTXSID30885125
    • DDZCXKJJOQTKQP-UHFFFAOYSA-N
    • FT-0699739
    • NS00051194
    • 2-Propenoic acid, 2-methyl-, 2,2-bis((2-propen-1-yloxy)methyl)butyl ester
    • EINECS 243-635-0
    • 20241-99-0
    • 2-Propenoic acid, 2-methyl-, 2,2-bis((2-propenyloxy)methyl)butyl ester
    • 2,2-Bis(allyloxymethyl)butyl methacrylate
    • Trimethylol Propane Diallyl Ether Monomethacrylate
    • Trimethylolpropane diallyl ether monomethacrylate
    • Inchi: 1S/C16H26O4/c1-6-9-18-11-16(8-3,12-19-10-7-2)13-20-15(17)14(4)5/h6-7H,1-2,4,8-13H2,3,5H3
    • Chiave InChI: DDZCXKJJOQTKQP-UHFFFAOYSA-N
    • Sorrisi: O(CC=C)CC(COC(C(=C)C)=O)(COCC=C)CC

Proprietà calcolate

  • Massa esatta: 282.18318
  • Massa monoisotopica: 282.183
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 13
  • Complessità: 319
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.1
  • Superficie polare topologica: 44.8Ų

Proprietà sperimentali

  • Densità: 0.96
  • Punto di ebollizione: 352°Cat760mmHg
  • Punto di infiammabilità: 149.3°C
  • Indice di rifrazione: 1.459
  • PSA: 44.76
Fornitori consigliati
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.